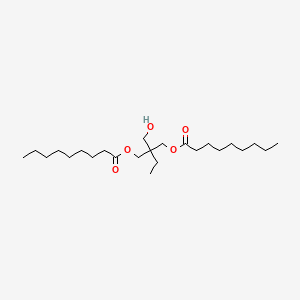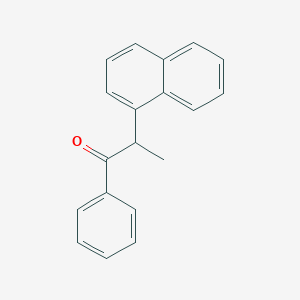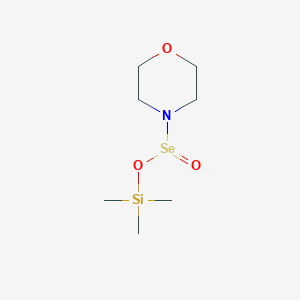
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers that are known for their strained ring structure, which imparts unique reactivity and properties to these compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a silylating agent to form the oxetane ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized oxetanes.
科学研究应用
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The strained ring structure of the oxetane ring makes it highly reactive, allowing it to participate in various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity, influencing its interactions with other molecules.
相似化合物的比较
Similar Compounds
- (3S,4R)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- (3S,4R)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
Uniqueness
(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the methyl and trimethylsilyl groups can influence its chemical behavior, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
67354-21-6 |
|---|---|
分子式 |
C7H14O2Si |
分子量 |
158.27 g/mol |
IUPAC 名称 |
(3S,4R)-4-methyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-5-6(7(8)9-5)10(2,3)4/h5-6H,1-4H3/t5-,6+/m1/s1 |
InChI 键 |
FGLUFPSNUGKVSQ-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
规范 SMILES |
CC1C(C(=O)O1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


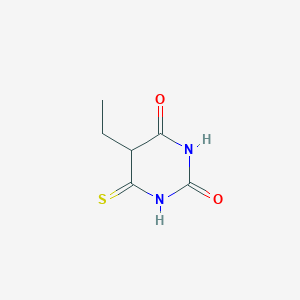


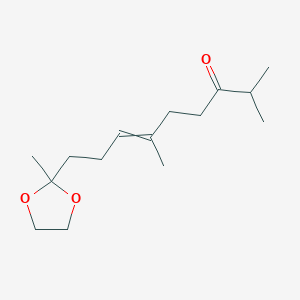


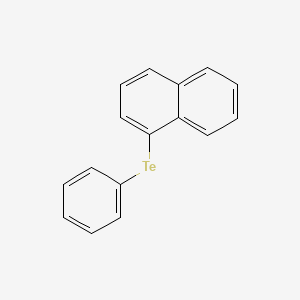

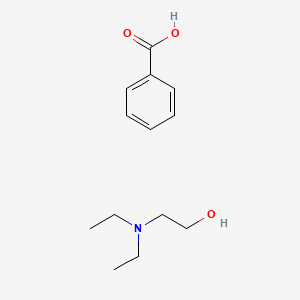
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
